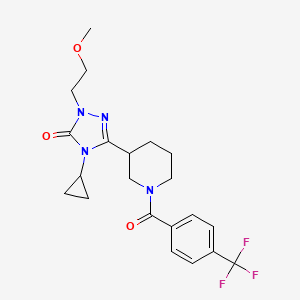
3-(2,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a benzofuran core, which is a type of aromatic organic compound . It also has a 2,4-dimethoxybenzamido group attached to it . This suggests that it might have interesting chemical properties, but without specific studies or data on this exact compound, it’s hard to say more.
Molecular Structure Analysis
Based on its name, this compound likely has a complex structure with multiple functional groups. The 2,4-dimethoxybenzamido group suggests the presence of amide and ether functional groups . The benzofuran indicates a fused aromatic ring system .Physical And Chemical Properties Analysis
Again, without specific data, we can only make educated guesses about the properties of this compound. It’s likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent.Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to "3-(2,4-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide" are synthesized for various applications, including the development of new materials and pharmaceuticals. For example, the synthesis and characterization of polyamides with pendant groups for potential applications in materials science have been documented, showing the versatility and utility of these compounds in creating materials with specific properties (Sava et al., 2003).
Antimicrobial and Antiviral Activity
Benzamide derivatives have been evaluated for their antimicrobial and antiviral properties, indicating their potential in medical and pharmaceutical research. This includes studies on their effectiveness against specific pathogens and their mechanism of action (Srivastava et al., 1977).
Antitumor Agents
The exploration of benzamide derivatives as antitumor agents suggests their potential in cancer therapy. Research has identified specific derivatives with promising in vitro and in vivo antitumor activities, highlighting the importance of structural modifications to enhance their therapeutic effects (Denny et al., 1990).
Luminescent Properties
Certain benzamide derivatives exhibit luminescent properties, making them suitable for applications in materials science, such as the development of luminescent supramolecular structures (Moyano et al., 2013). These properties could be utilized in creating sensors, displays, and other devices requiring luminescent materials.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[(2,4-dimethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-29-16-12-13-18(20(14-16)30-2)23(27)26-21-17-10-6-7-11-19(17)31-22(21)24(28)25-15-8-4-3-5-9-15/h3-14H,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHZXGFXAPJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

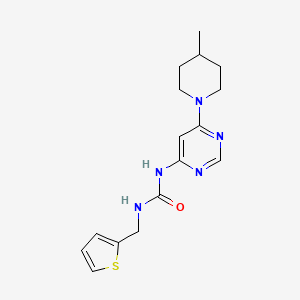
![N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2736863.png)
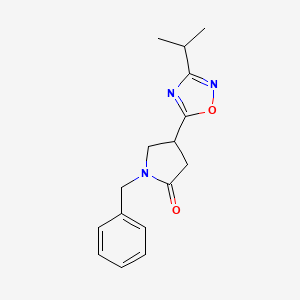
![1'-Methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2736865.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2736866.png)

![methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2736870.png)
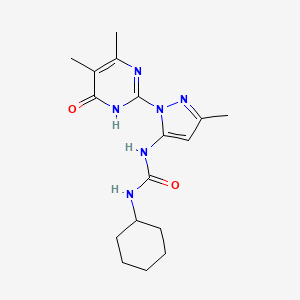
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2736873.png)
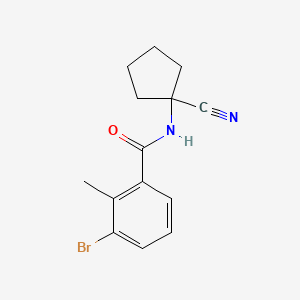
![N-[2-(Diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide](/img/structure/B2736878.png)
![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2736879.png)
